Deutivacaftor
Overview
Description
Deutivacaftor is part of a novel triple-combination therapy developed by Vertex Pharmaceuticals for the treatment of CF. The complete formulation includes three components: vanzacaftor, tezacaftor, and this compound. These compounds target the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is dysfunctional in CF patients due to genetic mutations .
Preparation Methods
Deutivacaftor is synthesized through a combination of chemical reactions. Here are the key steps involved:
Vanzacaftor and Tezacaftor: These two components are designed to enhance CFTR protein processing and transport, thereby increasing the quantity of functional CFTR proteins on the cell surface. They correct the reduced CFTR protein levels caused by CFTR gene mutations.
This compound: As an enhancer, this compound aims to improve the channel opening probability of CFTR proteins delivered to the cell surface.
Chemical Reactions Analysis
Deutivacaftor undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to each step of the synthesis process. Unfortunately, detailed reaction pathways and conditions are proprietary information held by Vertex Pharmaceuticals.
Scientific Research Applications
Deutivacaftor’s applications extend beyond CF treatment:
Medicine: In clinical trials, the vanza triple-combination therapy (including this compound) demonstrated non-inferiority to the approved Trikafta therapy in terms of improving lung function (measured by ppFEV1) and reducing sweat chloride levels.
Industry: Vertex Pharmaceuticals has sought regulatory approval for vanza triple-combination therapy in the United States, European Union, and Canada. If approved, it could significantly impact the management of CF.
Mechanism of Action
Deutivacaftor’s mechanism involves enhancing CFTR protein function. By increasing the channel opening probability, it improves the flow of salt and water across cell membranes. This effect contributes to better lung function and reduced symptoms in CF patients.
Comparison with Similar Compounds
While Trikafta (elexacaftor/tezacaftor/ivacaftor) remains the gold standard, vanza triple-combination therapy stands out due to its unique composition, including deutivacaftor. Other similar compounds are currently under investigation, but none have achieved the same level of clinical success .
Properties
IUPAC Name |
N-[2-tert-butyl-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-5-hydroxyphenyl]-4-oxo-1H-quinoline-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29)/i4D3,5D3,6D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURKAOJPTOLRMP-ASMGOKTBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=C(C=C(C(=C1)C(C)(C)C)NC(=O)C2=CNC3=CC=CC=C3C2=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1413431-07-8 | |
Record name | Deutivacaftor [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1413431078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deutivacaftor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15141 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DEUTIVACAFTOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHA6U5FJZL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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